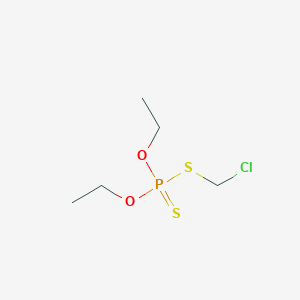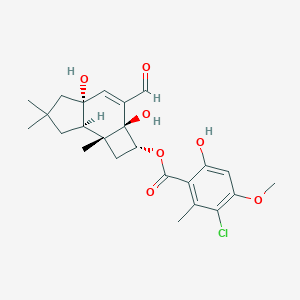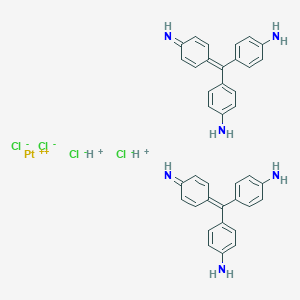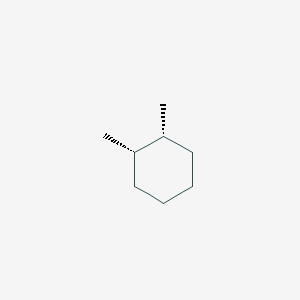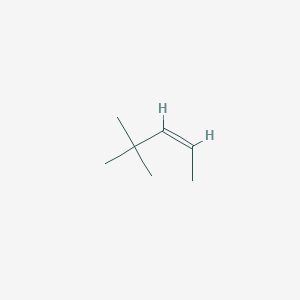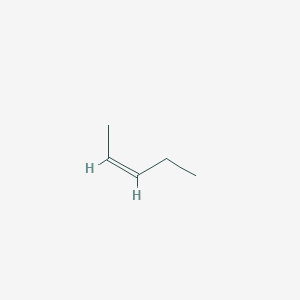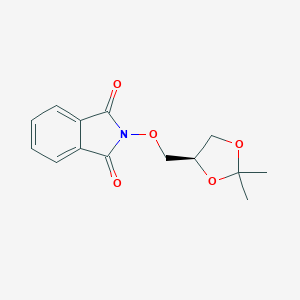
(R)-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)isoindoline-1,3-dione
概要
説明
(R)-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)isoindoline-1,3-dione, commonly known as DIMDI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.
作用機序
The mechanism of action of DIMDI is not fully understood, but studies suggest that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. DIMDI has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a critical role in regulating the cell cycle. By inhibiting CDK activity, DIMDI can induce cell cycle arrest and apoptosis in cancer cells.
生化学的および生理学的効果
DIMDI has been shown to have several biochemical and physiological effects. Studies have shown that DIMDI can inhibit the activity of CDKs, induce cell cycle arrest and apoptosis, and reduce the production of inflammatory cytokines. DIMDI has also been shown to have anti-oxidant properties, which can help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using DIMDI in lab experiments is its potential as a treatment for cancer and other inflammatory diseases. DIMDI has been shown to have a low toxicity profile, making it a promising candidate for clinical trials. However, one of the limitations of using DIMDI in lab experiments is its complex synthesis method, which can make it difficult to obtain pure and high-quality samples.
将来の方向性
There are several future directions for research on DIMDI. One area of interest is in the development of new synthesis methods that can produce high-quality samples of DIMDI more efficiently. Another area of interest is in the investigation of the potential applications of DIMDI in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of DIMDI and its potential side effects.
科学的研究の応用
DIMDI has shown promising results in several areas of medical research. One of the most significant applications of DIMDI is in the treatment of cancer. Studies have shown that DIMDI can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DIMDI has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential treatment for a variety of inflammatory diseases.
特性
IUPAC Name |
2-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-14(2)18-7-9(20-14)8-19-15-12(16)10-5-3-4-6-11(10)13(15)17/h3-6,9H,7-8H2,1-2H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMXLUCZVUHMLW-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CON2C(=O)C3=CC=CC=C3C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CON2C(=O)C3=CC=CC=C3C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)isoindoline-1,3-dione | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

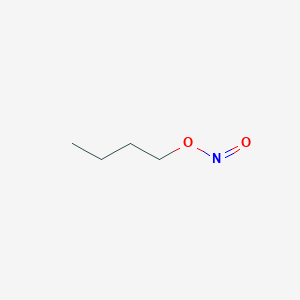
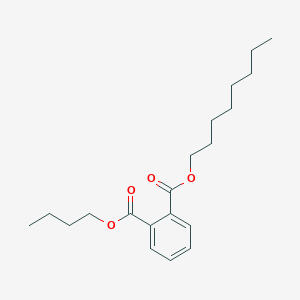
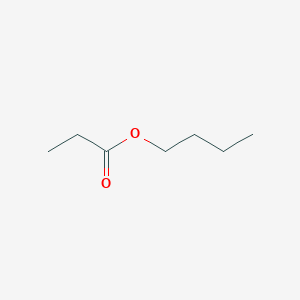
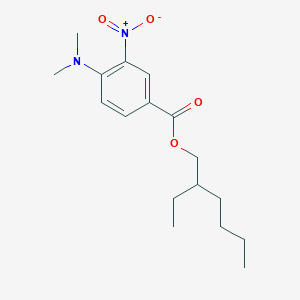
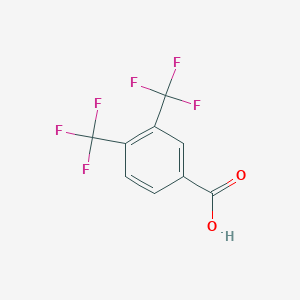
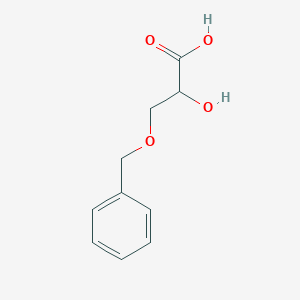
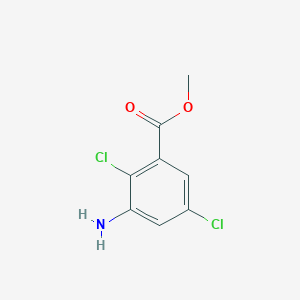
![(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B165920.png)
